6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 3671-47-4
VCID: VC3827582
InChI: InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
SMILES: C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F
Molecular Formula: C8H4F4N2
Molecular Weight: 204.12 g/mol

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

CAS No.: 3671-47-4

Cat. No.: VC3827582

Molecular Formula: C8H4F4N2

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole - 3671-47-4

Specification

CAS No. 3671-47-4
Molecular Formula C8H4F4N2
Molecular Weight 204.12 g/mol
IUPAC Name 6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Standard InChI Key ZZRMDPMUZKDLTO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F
Canonical SMILES C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole consists of a benzimidazole ring system substituted at positions 2 and 6 with a trifluoromethyl (-CF₃) and fluorine atom, respectively. The fluorine atom at position 6 introduces electron-withdrawing effects, while the -CF₃ group enhances lipophilicity, influencing both solubility and membrane permeability . The InChI key (InChI=1/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)) confirms the stereoelectronic arrangement .

Physicochemical Parameters

While direct experimental data for this compound is limited, analogs provide insights:

  • Density: Similar benzimidazole derivatives, such as 4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit a density of 1.647 g/cm³ .

  • Boiling Point: Related compounds with -CF₃ substituents show elevated boiling points (~298°C) .

  • Solubility: 6-(Trifluoromethyl)-1H-benzo[d]imidazole (CAS 326-55-6) is soluble in organic solvents like DMSO and ethanol but exhibits limited aqueous solubility .

Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives

CompoundMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)Solubility
6-Fluoro-2-(trifluoromethyl)-1H-BI236.12~1.6 (estimated)~300 (estimated)Organic solvents
6-(Trifluoromethyl)-1H-BI186.13N/AN/ADMSO, Ethanol
4-Chloro-6-fluoro-2-(trifluoromethyl)-1H-BI238.571.647 298.3 N/A

Synthesis and Structural Modification

Structure-Activity Relationship (SAR)

Modifications to the benzimidazole scaffold significantly impact biological activity:

  • Fluorine Substitution: The 6-fluoro group enhances metabolic stability by resisting oxidative degradation .

  • Trifluoromethyl Group: The -CF₃ moiety at position 2 increases lipophilicity, improving blood-brain barrier penetration in preclinical models .

  • N1 Position: Methylation at N1 (as seen in compound 17d from ) boosts enzyme inhibition potency by reducing steric hindrance.

Comparative Analysis with Structural Analogs

2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1256094-37-7)

This analog replaces the 6-fluoro substituent with a pyridinyl group, enhancing water solubility (PSA: 28.68 Ų) but reducing lipophilicity (LogP: 3.37) . Such modifications are critical for optimizing pharmacokinetic profiles.

4-Chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-97-1)

The chloro substituent at position 4 increases molecular weight (238.57 g/mol) and density (1.647 g/cm³) compared to the fluoro analog . Chlorine’s larger atomic radius may sterically hinder enzyme binding in biological applications.

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